(Z)-N'-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide

Description

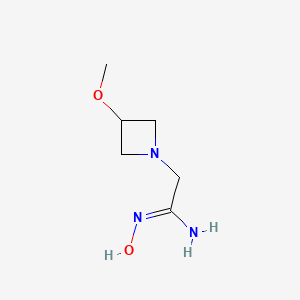

(Z)-N'-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is a hydroxamic acid derivative characterized by a methoxy-substituted azetidine ring linked to an acetimidamide core. Its Z-configuration at the imine bond ensures stereochemical specificity, which is critical for interactions in biological systems.

Properties

Molecular Formula |

C6H13N3O2 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N'-hydroxy-2-(3-methoxyazetidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C6H13N3O2/c1-11-5-2-9(3-5)4-6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |

InChI Key |

FEUMLKGGAICEFL-UHFFFAOYSA-N |

Isomeric SMILES |

COC1CN(C1)C/C(=N/O)/N |

Canonical SMILES |

COC1CN(C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics . It also shows potential as an enzyme inhibitor, targeting specific biological pathways.

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is being investigated for its potential to treat various diseases, including bacterial infections and cancer . Its ability to inhibit specific enzymes makes it a promising therapeutic agent.

Industry

Industrially, this compound can be used in the production of polymers and materials with unique properties. Its azetidine ring structure imparts stability and rigidity, making it useful in high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s uniqueness lies in its 3-methoxyazetidin-1-yl group. Key analogs and their substituents include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Pyridinyl and naphthyloxy groups (e.g., ) enhance π-π stacking and hydrogen bonding, useful in receptor targeting.

- Electron-Donating Groups: Methoxy groups (as in 4-methoxyphenoxy or 3-methoxyazetidin) increase electron density, altering solubility and reactivity compared to electron-withdrawing groups (e.g., trifluoromethyl in Compound 68 ).

Physicochemical Properties

Comparative data from analogs reveal trends in melting points, yields, and spectral features:

Analysis :

- Yields : Higher yields (71–94%) are observed for simpler substituents (e.g., pyridinyl ), while bulky or electron-withdrawing groups (e.g., trifluoromethyl ) reduce yields due to steric or electronic challenges.

- Melting Points : Pyridin-3-yl derivatives exhibit higher melting points (173°C) than pyridin-2-yl analogs (114–115°C), likely due to enhanced crystallinity from altered packing.

- ¹H NMR Shifts: Methoxy groups (e.g., δ 3.90 in ) and aromatic protons (δ 8.40 in ) serve as diagnostic peaks for substituent identification.

Receptor Antagonism

- TRPA1/TRPV1 Antagonists : Compound 68 (with trifluoromethyl biphenyl) shows dual antagonism, highlighting the role of electron-withdrawing groups in modulating ion channel activity .

Biological Activity

(Z)-N'-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 169.21 g/mol

This compound features a hydroxyl group, an azetidine ring, and an acetimidamide moiety, which contribute to its unique biological properties.

Research indicates that this compound may act on various biological targets, including:

- GABA Receptors : Evidence suggests that this compound may interact with GABA_A receptor subtypes, which are critical for neurotransmission and cognitive functions. Specifically, it may exhibit selective activity towards the GABA_A C5 receptor subtype, potentially enhancing cognitive functions without the convulsant side effects associated with non-selective GABA_A modulators .

Pharmacological Effects

- Cognitive Enhancement : Studies have shown that compounds targeting the GABA_A C5 receptor may enhance cognitive performance in animal models. For instance, in the Morris water maze test, compounds similar to this compound demonstrated improved spatial learning capabilities .

- Anti-inflammatory Properties : Preliminary data suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

- Potential Use in Neurodegenerative Diseases : Given its interaction with GABA receptors, there is potential for this compound to be developed as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Its selective action on specific GABA receptor subtypes may mitigate some adverse effects seen with broader-spectrum drugs .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving mice administered with this compound, researchers observed significant improvements in memory retention compared to control groups. The results from the Morris water maze indicated that treated mice navigated the maze faster and with fewer errors, suggesting enhanced spatial memory.

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory properties of the compound using a lipopolysaccharide-induced inflammation model in rats. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound, supporting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.